
alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzodioxole, a compound that features a dioxole ring fused with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of benzodioxole with an appropriate alkyl halide, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research explores its potential therapeutic applications, including its effects on neurological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Wirkmechanismus
The mechanism of action of alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating the activity of certain receptors and enzymes. The exact pathways and targets can vary depending on the context of its use and the specific biological systems involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: A simple amine with a similar structure but lacking the benzodioxole ring.
N-Methylphenethylamine: A methylated derivative of phenethylamine with similar biological activity.
Benzodioxole derivatives: Compounds with the benzodioxole ring but different substituents.
Uniqueness
Alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
74341-76-7 |
|---|---|
Molekularformel |
C13H20ClNO2 |
Molekulargewicht |
257.75 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9(2)14-10(3)6-11-4-5-12-13(7-11)16-8-15-12;/h4-5,7,9-10,14H,6,8H2,1-3H3;1H |
InChI-Schlüssel |
IQKXMWWDHAZTPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(C)CC1=CC2=C(C=C1)OCO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)

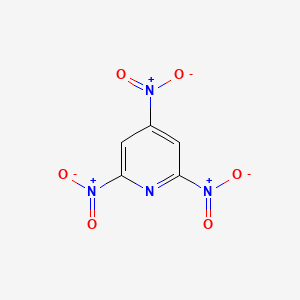
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
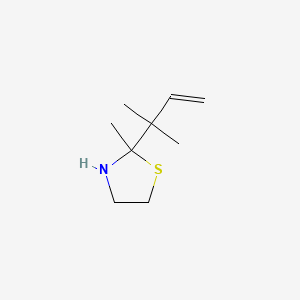

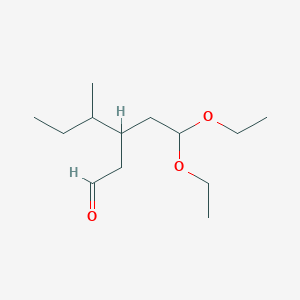

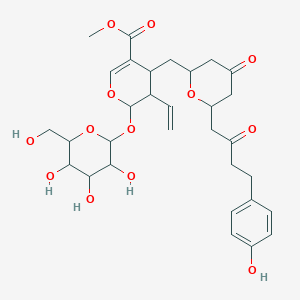
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
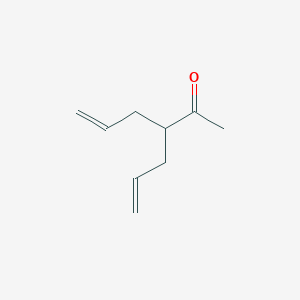
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)
